hepta-2,4-dienamide
Description
Structure
3D Structure
Properties
CAS No. |
1000537-57-4 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
(2E,4E)-hepta-2,4-dienamide |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-5-6-7(8)9/h3-6H,2H2,1H3,(H2,8,9)/b4-3+,6-5+ |
InChI Key |
KITQGYOSLQTCSD-VNKDHWASSA-N |
Isomeric SMILES |
CC/C=C/C=C/C(=O)N |
Canonical SMILES |
CCC=CC=CC(=O)N |
Purity |
95 |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways of Hepta 2,4 Dienamide Derivatives
Isolation and Identification of Hepta-2,4-dienamide Analogues from Biological Sources
The discovery of this compound derivatives is often the result of extensive screening of natural sources for novel chemical entities.
The Lauraceae family, and specifically the Beilschmiedia genus, has proven to be a rich source of unique dienamide compounds. Phytochemical analysis of the bark of Beilschmiedia kunstleri Gamble led to the isolation and characterization of a novel dienamide, (-)-kunstleramide. researchgate.net The structure of this compound was determined using various spectroscopic methods, including 1D- and 2D-NMR, UV, IR, and mass spectrometry. researchgate.net
Another plant genus, Zanthoxylum, is also known to produce alkamides, including dienamide structures. For example, (2E,4E)-N-isobutyl-6-oxothis compound was isolated from a methanol (B129727) extract of the stem bark of Zanthoxylum ailanthoides. semanticscholar.org
Table 1: this compound Derivatives from Plant Sources
| Compound Name | Chemical Structure | Plant Source | Reference |
|---|---|---|---|
| (-)-Kunstleramide | (2E,4E)-7-(3',4'-dimethoxyphenyl)-N-ethyl-6-(R)-hydroxythis compound | Beilschmiedia kunstleri | researchgate.net |
The genus Streptomyces is renowned for its ability to produce a vast array of secondary metabolites, including complex this compound derivatives. These bacteria are a significant source of antibiotics and other bioactive compounds. researchgate.net For instance, Trichostatin A, a hydroxamic acid derivative featuring a 7-phenyl-substituted this compound core, is a well-known natural product isolated from Streptomyces hygroscopicus. cymitquimica.comnih.gov It is classified as a linear polyketide. np-mrd.org
Further investigations into marine actinomycetes have also yielded novel dienamides. A study on Streptomyces sp. C1-2, isolated from a marine environment, led to the discovery of new manumycin-type derivatives, including (2E, 4E)-2,4,6-trimethylthis compound. researchgate.netrsc.org
Table 2: this compound Derivatives from Microbial Sources
| Compound Name | Chemical Structure | Microbial Source | Reference |
|---|---|---|---|
| Trichostatin A | (2E,4E,6R)-7-[4-(Dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxothis compound | Streptomyces hygroscopicus | cymitquimica.comnih.gov |
| Trichostatin C | (2E,4E,6R)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-hepta-2,4-dienamide | Streptomyces hygroscopicus | naturalproducts.net |
Synthetic Methodologies and Reaction Mechanisms for Hepta 2,4 Dienamide
Total Synthesis Strategies for Hepta-2,4-dienamide and its Functionalized Analogues
| Synthesis Strategy | Description | Advantages | Disadvantages | Example |
| Linear Synthesis | The target molecule is assembled sequentially, with each step building upon the previous one. uniurb.it | Conceptually simple to plan. | Overall yield can be very low for long sequences; a failure in one step jeopardizes the entire synthesis. uniurb.itfiveable.me | (-)-Kunstleramide nih.gov |
| Convergent Synthesis | Key fragments of the molecule are synthesized independently and then joined together at a later stage. wikipedia.org | Higher overall yield; allows for parallel synthesis of fragments, saving time. chemistnotes.com | Requires careful planning of fragment coupling reactions. | Crocacin analogues gla.ac.uk |
Strategic Retrosynthetic Analysis of the Dienamide Core
Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. uniurb.it For the this compound core, a common retrosynthetic strategy involves disconnecting the molecule at key bonds to reveal logical precursors. researchgate.net
A primary disconnection is typically made at the amide bond (C-N bond), separating the dienoyl portion from the amine component. This is a logical step as amide bond formation is a reliable and well-established transformation. The resulting dienoyl fragment, a hepta-2,4-dienoic acid or its activated derivative, becomes the next synthetic target.
The dienoyl core can be further simplified through disconnections of the carbon-carbon double bonds. For example, a Wittig reaction or a Horner-Wadsworth-Emmons olefination is a powerful tool for forming carbon-carbon double bonds. Retrosynthetically, this translates to disconnecting the diene into an appropriate aldehyde and a phosphonium (B103445) ylide or phosphonate (B1237965) carbanion. researchgate.net For a hepta-2,4-dienoic system, this could involve a disconnection between C4 and C5, leading back to a C4-aldehyde and a C3-phosphonate. Another approach is the Julia-Kocienski olefination, which can be used to construct the diene system sequentially. researchgate.netmdpi.com The retrosynthesis for fluorinated dienamides, for instance, shows a disconnection strategy based on two sequential Julia-Kocienski olefinations to build the diene backbone. researchgate.net The synthesis of palmerolide A, which contains a dienamide moiety, utilized a Jung nonaldol-aldol reaction as a key strategy for constructing the dienamide core. nih.govacs.org
Stereoselective Synthesis of Dienamide Isomers
A significant challenge in synthesizing this compound is controlling the geometry of the two double bonds within the conjugated diene system. The (E/Z) configuration of these alkenes is crucial as different isomers often exhibit distinct biological activities.
Control of (E/Z) Configuration in the Conjugated Diene System
Various synthetic methods have been developed to afford specific stereoisomers of dienamides. The choice of reaction and conditions dictates the resulting geometry.
(E,E)-Dienamides: A common route to the (2E,4E) isomer involves a modified Wittig reaction. For example, the synthesis of (2E,4E)-N-Isobutyl-7-(3,4-methylenedioxyphenyl)this compound was achieved in high yield using this approach as a key step. researchgate.netcas.cz
(Z,E)-Dienamides: The Lituarine natural products possess an unusual (Z,E) dienamide configuration. gla.ac.uk A one-step Wittig-type olefination of N-formyl imides has been shown to produce the (Z,E)-dienamide as the sole or major isomer. gla.ac.uk
(E,Z)-Dienamides: The reaction of propargyl alcohols with cyclic amide acetals can produce 3,4-dienamides, which then undergo a stereoselective rearrangement promoted by alumina (B75360) to yield 2(E),4(Z)-dienamides. acs.org Additionally, Rh(I)-catalyzed propargyl Claisen rearrangement followed by stereoselective hydrogen transfer can generate functionalized (E,Z) dienals, which are precursors to the corresponding amides. organic-chemistry.org
(Z,Z)-Dienamides: A ruthenium-catalyzed hydrovinylation of internal alkynes directed by an amide group has been developed for the synthesis of multisubstituted (Z,Z)-dienamides with high stereo- and regioselectivity. nih.gov
Furthermore, methods exist where an initial mixture of isomers can be converted to a single, desired isomer. For instance, a modular synthesis via sequential Julia-Kocienski olefinations initially produced a mixture of (2Z,4E/Z)-dienamides, which could then be readily isomerized to the single (2Z,4E) isomer using catalytic iodine. mdpi.com
| Method | Resulting Isomer | Reagents/Catalyst | Reference |
| Modified Wittig Reaction | (2E,4E) | Phosphonium ylide | researchgate.net |
| Olefination of N-formyl imides | (Z,E) | Conjugated ylide | gla.ac.uk |
| Propargyl alcohol rearrangement | (E,Z) | Alumina | acs.org |
| Ruthenium-catalyzed hydrovinylation | (Z,Z) | Ruthenium catalyst | nih.gov |
| Julia-Kocienski / Isomerization | (2Z,4E) | Julia reagent, then I₂ | mdpi.com |
Enantioselective Routes to Chiral this compound Derivatives
When the this compound backbone is part of a larger, chiral molecule, the synthesis must be enantioselective to produce a single enantiomer. wikipedia.org This is often achieved by using chiral catalysts, chiral auxiliaries, or starting from a chiral pool. wikipedia.org
One powerful strategy is catalytic asymmetric hydrogenation . Prochiral α,β,γ,δ-dienamide esters can be hydrogenated with extremely high regio- and enantioselectivity using a rhodium catalyst complexed with a chiral DuPHOS ligand. This reaction selectively reduces the enamide double bond (the one closer to the amide nitrogen) to afford chiral γ,δ-unsaturated amino acid derivatives, which are precursors to chiral dienamides, in high enantiomeric excess (ee). acs.org
Another approach involves installing the chirality early in the synthesis before the dienamide is formed. In the total synthesis of (–)-kunstleramide, a chiral dienamide, the stereocenter was established using Keck's asymmetric allylation reaction. nih.gov Similarly, the enantioselective formal synthesis of palmerolide A established the required stereocenters through methods like Sharpless asymmetric epoxidation before the final dienamide moiety was constructed. acs.org
Chiral pool synthesis, which uses a readily available chiral molecule as the starting material, is another effective strategy. wikipedia.org An enantioselective synthesis of tricyclic amino acid derivatives, which are rigid scaffolds, has been developed starting from inexpensive endo-carbic anhydride (B1165640), demonstrating how complex chiral architecture can be built from simple chiral precursors. beilstein-journals.org
Catalytic Approaches for Dienamide Construction
Transition metal catalysis offers efficient and often highly selective methods for constructing the dienamide functional group. These catalytic cycles can enable bond formations that are difficult to achieve through classical methods.
A prominent method is the palladium-catalyzed oxidative N-α,β-dehydrogenation of amides. This reaction introduces a double bond into an existing amide structure through a process involving allylic C(sp³)-H activation followed by β-H elimination. organic-chemistry.org The reaction typically uses a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand, and an oxidant to furnish dienamides with high yields and excellent functional group tolerance. organic-chemistry.org
Ruthenium-catalyzed metathesis is another powerful tool. Specifically, ring-closing metathesis (RCM) of an ene-ynamide (a molecule containing both an alkene and an ynamide) using a Grubbs-type ruthenium catalyst can produce cyclic dienamides in high yields. researchgate.net
Other catalytic systems have also been employed. Dinickel catalysis has been shown to achieve a highly selective dimerization-hydrocarbofunctionalization of internal alkynes to form substituted 1,3-dienes. researchgate.net Furthermore, rhodium(I) catalysis can be used to effect a propargyl Claisen rearrangement, leading to the formation of (E,Z) dienals, which are direct precursors to the target dienamides. organic-chemistry.org
| Catalyst System | Reaction Type | Key Features | Reference |
| Palladium(II) Acetate / Phosphine Ligand | Oxidative Dehydrogenation | C(sp³)-H activation of amides to form the diene. | organic-chemistry.org |
| Grubbs' Catalyst (Ruthenium) | Ring-Closing Metathesis | Cyclization of ene-ynamides to form cyclic dienamides. | researchgate.net |
| Dinickel Catalyst | Dimerization/Hydrocarbofunctionalization | Couples internal alkynes to form substituted dienes. | researchgate.net |
| Rhodium(I) Catalyst | Rearrangement | Propargyl Claisen rearrangement to form (E,Z) dienals. | organic-chemistry.org |
Transition Metal-Catalyzed Carbonylation and Aminocarbonylation Reactions
Transition metal-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds, including amides. mdpi.comsioc-journal.cnrsc.orgnih.govrsc.org These reactions often utilize carbon monoxide (CO) or surrogates to introduce the carbonyl group. mdpi.comsioc-journal.cnrsc.org
A notable development in this area is the palladium-catalyzed stereo-convergent aminocarbonylation of 1,3-dienes with nitroarenes, which yields (E,E)-dienamides. rsc.orgrsc.org This method is highly stereoselective, converting mixtures of E/Z isomers of 1,3-dienes into the (E,E)-dienamide product with high stereoselectivity and in good to excellent yields. rsc.orgrsc.org The reaction is thought to proceed via the vinylogous addition of the 1,3-diene to an isocyanatoarene, which is generated in situ from the nitroarene and molybdenum hexacarbonyl (Mo(CO)₆). rsc.orgrsc.org The palladium(0) catalyst is proposed to act as a π-Lewis base, activating the 1,3-diene through η² coordination. rsc.orgrsc.org In a related process, palladium catalysis can be used for the aminocarbonylation of styrenes with nitroarenes to produce α,β-unsaturated amides. acs.org In this system, the nitroarene serves as both the nitrogen source and an oxidant, while Mo(CO)₆ functions as a solid CO source and a reductant. acs.org
Mechanistically, transition metal-catalyzed carbonylation reactions have been a cornerstone of organic synthesis for decades, with catalysts based on palladium, rhodium, and iridium being particularly prevalent. sioc-journal.cn The development of CO surrogates has been a significant advancement, addressing the challenges associated with the use of toxic and gaseous CO. rsc.orgrsc.org
| Catalyst System | Reactants | Product Type | Key Features |
| Pd(0) / Mo(CO)₆ | 1,3-Dienes, Nitroarenes | (E,E)-Dienamides | High stereoconvergence; in situ generation of isocyanate. rsc.orgrsc.org |
| Pd catalyst | Styrenes, Nitroarenes, Mo(CO)₆ | α,β-Unsaturated Amides | Nitroarene acts as N-source and oxidant. acs.org |
Palladium-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-heteroatom bond formation and have been applied to the synthesis of dienamides. organic-chemistry.orgresearchgate.netlibretexts.orgresearchgate.net One direct approach is the palladium-catalyzed oxidative N-α,β-dehydrogenation of amides, which can produce a variety of enamides and dienamides in high yields. organic-chemistry.org This reaction proceeds through an allylic C(sp³)–H activation followed by β-H elimination. organic-chemistry.org The choice of ligand is crucial, with phosphorus-based ligands being particularly effective. organic-chemistry.org
The Stille cross-coupling reaction represents another key palladium-mediated method for creating dienamides. libretexts.orgresearchgate.net For instance, an efficient synthesis of dienamides with insecticidal properties was achieved stereoselectively using a Stille reaction as the central step. researchgate.net Furthermore, palladium-catalyzed domino reactions, such as the Heck/cross-coupling cyclization, demonstrate the versatility of palladium in constructing complex molecules containing amide functionalities. researchgate.net The Tsuji-Trost reaction is another important palladium-catalyzed transformation for forming C-N and C-C bonds, often involving an alkene with an allylic leaving group. libretexts.org
| Reaction Type | Catalyst/Reagents | Starting Materials | Product | Ref. |
| Oxidative Dehydrogenation | Pd(OAc)₂, PPh(Cy)₂, 2,5-DTBQ, K₂CO₃ | Amides | Enamides/Dienamides | organic-chemistry.org |
| Stille Coupling | Palladium Catalyst | Organostannanes, Organic Halides | Dienamides | researchgate.net |
| Domino Heck/Cross-Coupling | Palladium Catalyst | Alkenyl Bromides, 1,3-Dicarbonyls | Functionalized Furans | researchgate.net |
Copper(I) Hydride-Catalyzed Transformations
| Catalyst System | Reactants | Transformation | Key Features |
| Copper(I)/NHC, 2-iminopyridine | α,β-Unsaturated Amides, H₂ | 1,4-Reduction | High activity at low H₂ pressure; broad functional group tolerance. nih.gov |
| (DTBM-SEGPHOS)CuH | α,β-Unsaturated Carboxylic Acids | Reduction | Forms saturated β-chiral aldehydes with high enantioselectivity. organic-chemistry.org |
Organocatalytic and Metal-Free Synthetic Pathways
In recent years, organocatalysis and metal-free synthesis have become increasingly important for their mild reaction conditions and avoidance of transition metal contaminants. mdpi.commdpi.com Several metal-free methods for dienamide synthesis have been developed.
One such method involves a one-pot, stereoselective three-component cascade reaction between propargyl alcohols, amines, and gem-difluorochloro ethane (B1197151) derivatives. rsc.org This reaction proceeds via a transition metal-free Claisen rearrangement to afford polysubstituted 2,4-dienamides in good yields. rsc.org Another metal-free approach is the Julia-Kocienski olefination, which has been used in a modular synthesis of regiospecifically fluorinated 2,4-diene Weinreb amides with defined stereochemistry. mdpi.com This method involves two sequential olefinations to construct the dienamide backbone. mdpi.com
Furthermore, a fast and efficient one-step synthesis of dienamides has been reported that relies on the olefination of N-formyl imides using a conjugated ylide, preferentially forming Z,E-dienamides. rsc.orggla.ac.uk Cascade reactions under catalyst-free conditions, such as the reaction of heterocyclic ketene (B1206846) aminals with N-substituted maleimide, also provide pathways to complex nitrogen-containing heterocycles derived from amide structures. researchgate.net
| Method | Key Reaction | Starting Materials | Product | Ref. |
| Cascade Reaction | Claisen Rearrangement | Propargyl alcohols, amines, gem-difluorochloro ethanes | α-Substituted 2,4-dienamides | rsc.org |
| Olefination | Julia-Kocienski Olefination | Aldehydes, sulfonyl acetamides | Fluorinated 2,4-diene Weinreb amides | mdpi.com |
| Olefination | Wittig-type | N-formyl imides, conjugated ylide | Z,E-Dienamides | rsc.orggla.ac.uk |
Exploration of Novel Reaction Mechanisms in Dienamide Synthesis
Pericyclic Rearrangements and Cascade Reactions
Pericyclic reactions, which proceed through a cyclic transition state, are powerful tools in organic synthesis due to their high stereoselectivity. jove.comebsco.compitt.edulibretexts.org The Claisen rearrangement, a type of organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement, has been effectively utilized in the synthesis of dienamides. rsc.orgacs.orgorganic-chemistry.orgdntb.gov.uaacs.org A notable example is an N-bromosuccinimide (NBS)-promoted cascade reaction involving the allyloxyl addition to ynsulfonamides, followed by a Claisen rearrangement and dehydrobromination, to produce (2Z)-2,4-dienamides. acs.orgorganic-chemistry.orgacs.org Theoretical calculations suggest that the organic-chemistry.orgorganic-chemistry.org sigmatropic rearrangement is the rate-limiting step in this sequence. acs.orgorganic-chemistry.orgacs.org
Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex molecules like dienamides. rsc.orgacs.orgnih.gov A metal-free, one-pot three-component cascade has been developed for the synthesis of α-substituted 2,4-dienamides, which also involves a Claisen rearrangement as a key step. rsc.org Additionally, palladium-catalyzed cascade processes, such as a diverted Tsuji–Trost sequence followed by an intramolecular Diels-Alder reaction, can transform simpler starting materials into complex tetracyclic amines featuring a diene moiety. nih.gov
Nucleophilic and Electrophilic Addition Pathways
Nucleophilic and electrophilic addition reactions are fundamental to the formation and transformation of dienamides. libretexts.orgfiveable.meucc.ienih.govlibretexts.orgmasterorganicchemistry.compressbooks.pubsolubilityofthings.com Enamides and enecarbamates, despite their relatively low nucleophilicity compared to enamines, can act as effective nucleophiles in the presence of a Lewis acid catalyst. nih.gov They react with electrophiles like aldehydes and N-acylimino esters, and the resulting N-protected imines can be converted into other functional groups. nih.gov The stereospecificity of these additions is a key feature; for instance, (E)-enecarbamates can yield anti products, a phenomenon explained by a concerted pathway involving a cyclic transition state. nih.gov
Electrophilic addition to conjugated dienes, the core structure of this compound, can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orgpressbooks.pub This is due to the formation of a resonance-stabilized allylic carbocation intermediate, where the subsequent attack by a nucleophile can occur at two different positions. pressbooks.pub For example, the addition of HBr to 1,3-butadiene (B125203) yields both 3-bromo-1-butene (B1616935) (1,2-addition) and 1-bromo-2-butene (1,4-addition). pressbooks.pub This reactivity is crucial when considering reactions involving the diene system of this compound.
Derivatization and Functionalization of the this compound Backbone
The this compound scaffold is a key structural motif found in various naturally occurring bioactive compounds and serves as a versatile template in synthetic chemistry. The conjugated diene system, coupled with the amide functionality, offers multiple sites for chemical modification, allowing for the systematic alteration of its physicochemical and biological properties. Derivatization strategies typically focus on the amide group and the dienyl side chain, enabling the exploration of structure-activity relationships and the development of novel analogues with tailored functions.
Modification of the Amide Nitrogen and Carbonyl Moiety
The amide group is a primary site for derivatization, with most strategies focusing on the substitution at the nitrogen atom. This is commonly achieved by forming the amide bond between a hepta-2,4-dienoic acid precursor and a diverse range of primary or secondary amines.
A standard method involves the activation of hepta-2,4-dienoic acid or its derivatives, followed by coupling with an amine. For instance, (2E,4E)-hepta-2,4-dienoic acid can be converted to its corresponding acid chloride, which then reacts with various aliphatic and aromatic amines to yield N-substituted this compound derivatives. mdpi.com This approach was utilized to synthesize a series of (Z/E)-3,7-dimethyl-2,6-octadienamides, where different amines were introduced to explore their fungicidal activities. mdpi.com Similarly, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the amidation of hepta-2,4-dienoic acid with amines like 4-methylpent-1-en-1-amine.
In the synthesis of analogues of the natural product (–)-kunstleramide, which contains a (R,2E,4E)-7-(3,4-dimethoxyphenyl)-6-hydroxythis compound core, the amide nitrogen was substituted with various functional groups. nih.gov The synthesis started from a protected (R,2E,4E)-6-((tert-butyldimethylsilyl)oxy)-7-(3,4-dimethoxyphenyl)hepta-2,4-dienoic acid, which was coupled with different amines, including benzylamine, ethylamine, and a range of piperazine (B1678402) derivatives, to produce a library of amide analogues. nih.gov
Another sophisticated strategy for forging the N-acyl bond involves the Curtius rearrangement. This method is particularly useful in the synthesis of complex natural products like salicylihalamide A, which possesses a labile ene-hepta-(Z,Z)-dienamide side chain. thieme-connect.comresearchgate.netualberta.ca The process starts with a carboxylic acid, which is converted to an acyl azide (B81097). Thermal or photochemical rearrangement of the acyl azide produces an isocyanate, which can then be trapped with an alcohol (e.g., 2-(trimethylsilyl)-ethanol) to form a stable carbamate (B1207046) intermediate. thieme-connect.comwgtn.ac.nz Subsequent N-acylation with a hepta-2,4-dienoyl chloride then furnishes the desired N-substituted dienamide. thieme-connect.comwgtn.ac.nz This stepwise approach provides a high-yielding and practical protocol for incorporating the dienamide sidechain into complex molecular architectures. thieme-connect.com
The reactivity of the carbonyl group itself is less commonly exploited for derivatization compared to the amide nitrogen. However, reductions or other transformations of the carbonyl are theoretically possible, though not widely reported for simple hepta-2,4-dienamides. The focus remains predominantly on N-substitution to modulate the compound's properties.
Table 1: Examples of N-Substituted this compound Derivatives
| Base Compound/Core | N-Substituent | Synthetic Method | Reference |
| (–)-Kunstleramide Analogue | Benzyl | Amide coupling from corresponding acid | nih.gov |
| (–)-Kunstleramide Analogue | Ethyl | Amide coupling from corresponding acid | nih.gov |
| (–)-Kunstleramide Analogue | 4-Methoxybenzyl | Amide coupling from corresponding acid | nih.gov |
| (–)-Kunstleramide Analogue | 3,4,5-Trimethoxybenzyl | Amide coupling from corresponding acid | nih.gov |
| (Z/E)-3,7-dimethyl-2,6-octadienamide | Various Aromatic and Aliphatic Amines | Reaction of acid chloride with amine | mdpi.com |
| Salicylihalamide A | Macrocyclic Ene-carbamate | Curtius rearrangement followed by N-acylation | thieme-connect.com |
| This compound | 4-Methylpent-1-en-1-yl | DCC/DMAP coupling | |
| This compound | N,N-dimethyl | Reaction with gem-difluoro ethane derivative and Me2NH | rsc.org |
Side Chain Elaboration and Introduction of Heteroatoms
The conjugated dienyl side chain of this compound offers rich opportunities for functionalization, including the introduction of various substituents and heteroatoms, which can significantly influence the molecule's conformation and biological activity.
One common modification is the introduction of alkyl groups or other carbon-based substituents onto the backbone. For example, derivatives such as (2E,4E)-2-methyl-6-oxohepta-2,4-dienoic acid have been synthesized and subsequently converted to their corresponding amides, like (2E,4E)-N-(2-((tert-butyldimethylsilyl)oxy)ethyl)-2-methyl-6-oxothis compound. nottingham.ac.uk This demonstrates the feasibility of having both methyl and oxo functionalities on the dienamide chain.
The introduction of heteroatoms, particularly oxygen, is a key strategy in creating diverse analogues. Hydroxyl groups can be introduced and are present in natural products like (–)-kunstleramide, which features a hydroxyl group at the C-6 position. nih.gov Further functionalization can be achieved through reactions targeting the double bonds of the diene system. For example, epoxidation of the C6-C7 double bond in (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives using reagents like peroxyacetic acid leads to the corresponding 6,7-epoxy analogues. mdpi.com This introduction of an oxirane ring, a reactive electrophilic site, adds significant chemical diversity and potential for further reactions.
Other heteroatom-containing groups can also be installed. The synthesis of (2E,4Z)-2-(benzyloxy)-N,N-dimethylthis compound illustrates the introduction of a benzyloxy group at the C-2 position, placing an oxygen atom directly on the conjugated system. rsc.org This modification is achieved by reacting a propargyl alcohol derivative with a gem-difluoro ethane precursor in the presence of dimethylamine. rsc.org In a different context, the synthesis of 2-cyano-3-hydroxy-penta-2,4-dienamide derivatives shows that cyano (a nitrogen-containing group) and hydroxyl moieties can be incorporated into the dienamide backbone, highlighting the versatility of synthetic methods to introduce a range of functional groups. google.com
These examples underscore the chemical tractability of the this compound backbone, allowing for extensive modification of the side chain to create a wide array of functionalized derivatives.
Table 2: Examples of Side Chain Functionalization in Dienamides
Advanced Spectroscopic and Structural Elucidation of Hepta 2,4 Dienamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. For hepta-2,4-dienamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides irrefutable evidence for its atomic arrangement and stereochemistry.
One-dimensional ¹H and ¹³C NMR spectra offer the initial overview of the proton and carbon environments within the molecule. The ¹H spectrum shows signals for the terminal methyl group, the ethylenic protons of the conjugated system, and the amide protons. The ¹³C spectrum correspondingly displays signals for the carbonyl carbon, the sp² hybridized carbons of the diene, and the terminal sp³ methyl carbon.
To assemble the molecular framework, 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. princeton.edu For this compound, COSY spectra would show correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6/H-7, confirming the contiguous chain of protons.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). princeton.eduresearchgate.net This allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides insights into longer-range connectivity by detecting correlations between protons and carbons separated by two or three bonds. princeton.eduresearchgate.net Key HMBC correlations would include the correlation of the amide protons (H-1) to the carbonyl carbon (C-1) and C-2, and the olefinic protons to adjacent carbons, solidifying the dienamide structure. For example, H-2 would show a correlation to C-1, C-3, and C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps protons that are close in space, irrespective of their bonding. princeton.edu NOESY is crucial for determining the configuration of the double bonds. For the (2E,4E) isomer, a NOESY spectrum would show a cross-peak between H-2 and H-4, and between H-3 and H-5, confirming their trans relationship across the respective double bonds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for (2E,4E)-Hepta-2,4-dienamide Predicted values based on standard chemical shift increments and data from similar structures.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (COSY, HMBC) |
|---|---|---|---|
| 1 (-CONH₂) | 7.0-7.5 (br s, 2H) | ~168 | HMBC to C-2, C-3 |
| 2 (=CH-) | 5.8-6.0 (d) | ~125 | COSY with H-3; HMBC to C-1, C-4 |
| 3 (=CH-) | 7.0-7.3 (dd) | ~140 | COSY with H-2, H-4; HMBC to C-1, C-5 |
| 4 (=CH-) | 6.1-6.3 (m) | ~130 | COSY with H-3, H-5; HMBC to C-2, C-6 |
| 5 (-CH=) | 5.7-5.9 (m) | ~145 | COSY with H-4, H-6; HMBC to C-3, C-7 |
| 6 (-CH₂-) | 2.1-2.3 (q) | ~25 | COSY with H-5, H-7; HMBC to C-4, C-5 |
| 7 (-CH₃) | 1.0-1.2 (t) | ~13 | COSY with H-6; HMBC to C-5, C-6 |
While 2D NMR establishes connectivity, understanding the molecule's preferred three-dimensional shape (conformation) requires integrating experimental NMR data with computational molecular modeling. inrs.camdpi.com The rotation around the single bonds (C3-C4, C5-C6) allows the molecule to adopt various conformations. The magnitude of three-bond coupling constants (³J) from high-resolution ¹H NMR can be used in the Karplus equation to estimate dihedral angles. NOESY data provides distance restraints between non-bonded protons. These experimental parameters are then used to guide molecular mechanics or Density Functional Theory (DFT) calculations to find the lowest energy (most stable) conformers in solution. rsc.orgsapub.org For this compound, this analysis would likely show a preference for a planar or near-planar arrangement of the conjugated system to maximize orbital overlap.
Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. uni-siegen.de IR and Raman are often complementary; vibrations that are strong in IR may be weak in Raman, and vice-versa. sepscience.comillinois.edu
For this compound, the key functional groups are the amide and the conjugated diene.
Amide Group: A primary amide shows a strong C=O stretching absorption in the IR spectrum, typically around 1670-1650 cm⁻¹. Two distinct N-H stretching bands appear in the 3350-3180 cm⁻¹ region.
Conjugated Diene: The C=C stretching vibrations of the conjugated system appear in the 1650-1600 cm⁻¹ region. Because the dienyl system in the (2E,4E) isomer is centrosymmetric, the symmetric C=C stretch is expected to be strong in the Raman spectrum but weak in the IR, while the asymmetric stretch will be strong in the IR. sepscience.com The =C-H out-of-plane bending for trans double bonds gives a strong band around 970-960 cm⁻¹ in the IR spectrum.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch (asymmetric & symmetric) | IR | 3350 - 3180 | Medium-Strong |
| C-H Stretch (sp²) | IR/Raman | 3100 - 3000 | Medium |
| C-H Stretch (sp³) | IR/Raman | 3000 - 2850 | Medium |
| C=O Stretch (Amide I) | IR | ~1660 | Strong |
| C=C Stretch (Conjugated) | IR/Raman | 1650 - 1600 | Medium-Strong |
| N-H Bend (Amide II) | IR | ~1620 | Medium |
| =C-H Bend (Out-of-plane, trans) | IR | ~965 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly informative for compounds with conjugated π-systems. uomustansiriyah.edu.iqmsu.edu
The conjugated system in this compound (O=C-C=C-C=C) acts as a chromophore. It absorbs UV radiation, causing a π → π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). jove.com The presence of conjugation significantly lowers the energy gap between these orbitals compared to isolated double bonds, shifting the wavelength of maximum absorption (λmax) to higher values (a bathochromic shift). libretexts.orgrutgers.edu For conjugated dienamides, the λmax is typically observed in the range of 250-280 nm.
Table 3: UV-Vis Absorption Data for this compound
| Chromophore | Electronic Transition | Predicted λmax (in Ethanol) |
|---|---|---|
| Conjugated Dienamide | π → π* | ~260 - 270 nm |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., LCMS-IT-TOF, HRMS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the molecular weight with extremely high precision, allowing for the calculation of the exact elemental formula. researchgate.net For this compound (C₇H₁₁NO), the expected exact mass of the molecular ion [M]⁺˙ is 125.0841 Da. nih.gov
When subjected to ionization techniques like Electron Impact (EI), the molecular ion undergoes fragmentation in a predictable manner, providing a "fingerprint" that helps confirm the structure. uni-saarland.deacdlabs.com Key fragmentation pathways for this compound would include:
Alpha-cleavage: Cleavage of the bond between C-5 and C-6.
McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage.
Loss of small neutral molecules: Common losses include the amide group (·NH₂) or formamide (B127407) radical (·CONH₂), leading to characteristic fragment ions. libretexts.org
Liquid Chromatography-Mass Spectrometry (LC-MS) with advanced analyzers like Ion Trap (IT) or Time-of-Flight (TOF) allows for the separation of components in a mixture before MS analysis and can provide detailed structural information through tandem MS (MS/MS) experiments. researchgate.net
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Identity | Possible Fragmentation Pathway |
|---|---|---|
| 125 | [M]⁺˙ | Molecular Ion |
| 110 | [M - CH₃]⁺ | Loss of terminal methyl radical |
| 96 | [M - C₂H₅]⁺ | Loss of ethyl radical (alpha-cleavage) |
| 82 | [C₅H₆O]⁺˙ | Retro-Diels-Alder type fragmentation |
| 44 | [CONH₂]⁺ | Amide fragment |
Chiroptical Spectroscopy (Optical Rotation, Circular Dichroism) for Absolute Configuration Assignment
Chiroptical spectroscopy, which includes optical rotation and Circular Dichroism (CD), is used to study chiral molecules—molecules that are non-superimposable on their mirror images. nih.gov These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. ntu.edu.sg
However, if a chiral center were introduced into the molecule, for instance, by substitution at C-6 (e.g., as in (-)-kunstleramide, a naturally occurring dienamide with a hydroxyl group at C-6), the resulting molecule would be chiral. researchgate.net For such a chiral derivative, CD spectroscopy would be a critical tool for assigning the absolute configuration (R or S) of the stereocenter. mdpi.com This is typically achieved by comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for each possible enantiomer. A match between the experimental and a calculated spectrum allows for the unambiguous assignment of the molecule's absolute stereochemistry. rsc.org
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)iucr.org
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, researchers can generate a detailed electron density map and subsequently model the exact position of atoms, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov
While specific crystallographic data for the parent this compound is not prominently available in published literature, extensive structural analysis has been performed on closely related dienamide and pentadienamide derivatives. The findings from these studies offer significant insights into the conformational preferences, stereochemistry, and crystal packing that would be characteristic of crystalline this compound derivatives.
Research on the crystal structure of various dienamide analogues consistently reveals a near-planar conformation of the conjugated dienamide backbone (C=C-C=C-C=O). This planarity is a result of the delocalization of π-electrons across the conjugated system. For instance, the crystal structure of (2E,4E)-N-Benzyl-2-cyano-5-phenylpenta-2,4-dienamide confirms an E configuration about both C=C double bonds. iucr.org Similarly, studies on piperine (B192125) derivatives, such as 5-(2H-1,3-benzodioxol-5-yl)-N-cyclohexylpenta-2,4-dienamide, show geometrical parameters that indicate electron conjugation across the length of the molecule. nih.gov
These established structural motifs provide a strong predictive model for the solid-state arrangement of this compound derivatives. It is anticipated that they would exhibit a planar conjugated system with intermolecular hydrogen bonding playing a key role in the supramolecular architecture of their crystals.
Table 1: Crystallographic Data for Selected Dienamide Derivatives
| Compound Name | Molecular Formula | Crystal System | Space Group | Reference |
| (2E,4E)-N-Benzyl-2-cyano-5-phenylpenta-2,4-dienamide | C₁₉H₁₆N₂O | Monoclinic | C2/c | iucr.org |
| (2E,4E)-2-Cyano-5-dipropylamino-N,N-dimethylpenta-2,4-dienamide | C₁₄H₂₃N₃O | Monoclinic | P2₁/c | nih.gov |
| 5-(2H-1,3-benzodioxol-5-yl)-N-cyclohexylpenta-2,4-dienamide | C₁₈H₂₁NO₃ | Monoclinic | P2₁/c | nih.gov |
Chemical Reactivity and Mechanistic Studies of Hepta 2,4 Dienamide
Reactivity of the Conjugated Diene System
The conjugated system of two double bonds in the hepta-2,4-dienamide molecule is electron-rich and susceptible to a variety of addition reactions. Its ability to exist in an s-cis conformation is crucial for its participation in pericyclic reactions. masterorganicchemistry.com
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.orgyoutube.com In this reaction, the this compound acts as the diene component, reacting with an alkene, known as the dienophile, to create a cyclohexene (B86901) derivative. masterorganicchemistry.comwikipedia.org The reaction is typically concerted, meaning all bonds are broken and formed in a single step through a cyclic transition state. wikipedia.orgyoutube.com
The rate and efficiency of the Diels-Alder reaction are significantly influenced by the electronic properties of both the diene and the dienophile. Reactions are generally faster when the dienophile has electron-withdrawing groups and the diene possesses electron-donating groups. masterorganicchemistry.com Given that the amide group can have varied electronic effects, the reactivity of this compound can be modulated. For the reaction to occur, the diene must be able to adopt the s-cis conformation. masterorganicchemistry.com
While specific studies on this compound are not extensively documented in this exact context, the reactivity can be inferred from similar conjugated systems. For instance, reactions of various dienes with dienophiles like maleic anhydride (B1165640) or acetylenedicarboxylates are well-established, often proceeding efficiently under thermal or microwave-enhanced conditions. chem-soc.siacademie-sciences.fr Lewis acid catalysis, using reagents like aluminum chloride (AlCl₃), can also accelerate these cycloadditions. chem-soc.si For example, (E)-N-(2-phenoxyethyl)hepta-4,6-dienamide has been used in Diels-Alder reactions with 4-phenyl-1,2,4-triazole-3,5-dione (PTAD), a highly reactive dienophile. tdx.cat
Below is a representative table of Diels-Alder reactions with analogous diene systems.
| Diene | Dienophile | Conditions | Product Type | Ref |
| Furan | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | CH₂Cl₂, AlCl₃, Microwave (600W, 100s) | 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative | chem-soc.si |
| 1,3-Cyclohexadiene | Diethyl acetylenedicarboxylate (DEAD) | CH₂Cl₂, AlCl₃, Microwave (600W, 120s) | Bicyclo[2.2.2]octa-2,5-diene derivative | chem-soc.si |
| Spiro[2.4]hepta-4,6-diene | β-fluoro-β-nitrostyrene | o-xylene, 110 °C | Fluorinated norbornene derivative | beilstein-journals.org |
Other cycloadditions, such as [2+2] or [2+2+2] reactions, are also possible, particularly when mediated by transition metal catalysts like ruthenium. acs.orgresearchgate.net These reactions can lead to the formation of four-membered rings or more complex polycyclic structures.
Conjugated dienes readily undergo electrophilic addition. pressbooks.pub When an electrophile like HBr adds to a conjugated diene such as 1,3-butadiene (B125203), it typically forms a resonance-stabilized allylic carbocation intermediate. pressbooks.publibretexts.org This intermediate can then be attacked by the nucleophile (Br⁻) at two different positions, leading to a mixture of 1,2-addition and 1,4-addition products. pressbooks.pubmasterorganicchemistry.com
The ratio of these products is often dependent on the reaction conditions.
Kinetic Control: At lower temperatures, the reaction is generally irreversible, and the major product is the one that forms the fastest, which is typically the 1,2-adduct. This product arises from the attack on the carbon atom that bears more of the positive charge in the allylic carbocation intermediate. libretexts.orgmasterorganicchemistry.com
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing the products to equilibrate. The major product is the more stable of the two, which is usually the 1,4-adduct due to the formation of a more substituted (and thus more stable) internal double bond. libretexts.org
For this compound, electrophilic addition would proceed similarly, with the initial attack forming an allylic cation stabilized by resonance. The subsequent nucleophilic attack would yield a mixture of addition products.
Nucleophilic additions to the dienamide moiety can also occur, particularly conjugate additions (Michael-type additions) if the dienamide system is activated by appropriate substitution. Organolithium reagents have been shown to add to similar conjugated systems. molaid.com
Reactivity of the Amide Functional Group
The amide group is a robust functional group, but it can undergo several important transformations.
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, is a fundamental reaction. It can be catalyzed by either acid or base, though it is generally a slow process requiring forcing conditions.
Acid-Catalyzed Hydrolysis: The mechanism typically involves protonation of the amide carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and elimination of the amine.
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is followed by the departure of the amide anion (a poor leaving group), which then deprotonates the newly formed carboxylic acid. This final acid-base step drives the reaction to completion.
The amide group can be transformed without complete hydrolysis. Modern synthetic methods allow for the direct conversion of amides into other functional groups. organic-chemistry.org For example, various catalytic systems can achieve the synthesis of amides from aldehydes and amines, and these reactions can sometimes be reversible or lead to other transformations. organic-chemistry.orgorganic-chemistry.org
Reduction of the amide group in this compound would typically yield an amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. The reaction proceeds by converting the carbonyl group into a methylene (B1212753) group (CH₂), transforming the amide into the corresponding amine while leaving the conjugated diene system intact, provided the reaction conditions are controlled. Silane-based reagents have also been developed for amide reductions, offering alternative, milder conditions. nottingham.ac.uk
The following table summarizes common amide transformations.
| Reaction Type | Reagent(s) | Product | Ref |
| Amide Reduction | Lithium aluminum hydride (LiAlH₄) | Amine | google.com |
| Dehydrative Amidation | Boronic acid catalyst | Amide | rsc.org |
| Oxidative Amidation | Copper sulfate, TBHP | Amide (from aldehyde + amine) | organic-chemistry.org |
| Silane-mediated Amidation | Phenylsilane | Amide (from carboxylic acid + amine) | nottingham.ac.uk |
Photochemical and Electrochemical Properties and Transformations
The conjugated diene system in this compound makes it a candidate for photochemical reactions. Conjugated dienes can undergo various light-induced transformations, including cis-trans isomerization and cycloadditions. For example, some bicyclo[2.2.1]hepta-2,5-diene (norbornadiene) derivatives are studied for their photochemical isomerization as part of solar energy storage systems. acs.org Bicyclo[4.1.0]hepta-2,4-diene can be synthesized via photochemical decarbonylation. While specific photochemical studies on this compound are limited, its conjugated structure suggests it could participate in similar pericyclic reactions upon irradiation.
Electrochemical methods can also be used to drive chemical transformations. For instance, electrochemical synthesis can be applied to organic molecules to form new bonds under mild, oxidant-free conditions. thieme-connect.com Direct electrochemical amidation of certain aldehydes and amines has been demonstrated. organic-chemistry.org The applicability of such methods to this compound would depend on its specific redox potentials.
Computational Studies on Reaction Energetics and Transition States
Computational chemistry provides powerful tools for investigating the reactivity of molecules like this compound at an atomic level. Through methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can model reaction pathways, analyze transition states, and simulate molecular interactions to gain insights that are often difficult to obtain through experimental means alone. rwth-aachen.de These computational approaches are crucial for understanding reaction mechanisms, predicting selectivity, and designing new synthetic routes involving the dienamide scaffold. acs.orgmdpi.com
Density Functional Theory (DFT) Calculations for Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to study the mechanisms of organic reactions, including the pericyclic reactions characteristic of conjugated systems like this compound. rsc.orgsciforum.net By calculating the potential energy surface of a reaction, DFT can identify the lowest energy pathway from reactants to products, detailing the geometry and energetics of transition states and intermediates. mdpi.com
Calculations typically involve optimizing the geometries of the reactants, the transition state (TS), and the product. The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the bond-forming and bond-breaking processes. For a Diels-Alder reaction, the synchronicity of the two new C-C bond formations can be assessed by examining the bond lengths in the transition state geometry. researchgate.net
| Parameter | Transition State (TS) Value | Description |
|---|---|---|
| Activation Free Energy (ΔG‡) | 21.7 kcal/mol | The Gibbs free energy barrier for the reaction, indicating kinetic feasibility. pku.edu.cn |
| Reaction Free Energy (ΔG_rxn) | -35.5 kcal/mol | The overall Gibbs free energy change, indicating the thermodynamic spontaneity of the reaction. |
| Forming C1-Cα Bond Length | 2.21 Å | The distance between the terminal carbon of the diene and the dienophile carbon in the TS. researchgate.net |
| Forming C4-Cβ Bond Length | 2.25 Å | The distance between the other terminal carbon of the diene and the dienophile in the TS, indicating a slightly asynchronous bond formation. researchgate.net |
Molecular Dynamics Simulations of Dienamide Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. researchgate.netnih.gov Unlike DFT, which is often used for static analysis of reaction pathways, MD is ideal for studying conformational flexibility, solvent effects, and intermolecular interactions in larger systems and over longer timescales (from picoseconds to microseconds). researchgate.net The simulations are governed by a force field, a set of parameters that defines the potential energy of the system. nih.gov
For this compound, MD simulations can be employed to understand its behavior in solution, its interaction with biological macromolecules, or its self-assembly properties. acs.org For example, simulations can reveal preferential solvation, where solvent molecules arrange specifically around the polar amide group or the nonpolar alkyl chain. They can also elucidate the stability of intermolecular hydrogen bonds that dienamides can form, which is crucial for understanding their behavior in condensed phases or in biological environments. core.ac.uk
In a typical MD simulation, the system (e.g., one or more dienamide molecules in a box of water) is set up, and its energy is minimized. The system is then gradually heated to a target temperature and equilibrated, after which a production run is performed to collect data on the trajectory of the molecules. nih.gov Analysis of these trajectories can provide information on structural stability, hydrogen bond lifetimes, and conformational preferences. acs.orgcore.ac.uk
| Simulation Parameter/Observable | Typical Value/Finding | Significance |
|---|---|---|
| Force Field | CHARMM36 / GROMACS | A set of parameters used to calculate the forces between atoms in the simulation. researchgate.netnih.gov |
| Simulation Time | 100 ns | The duration of the simulation, chosen to be long enough to observe the phenomena of interest. |
| Solvent Model | TIP3P Water | An explicit water model used to simulate the aqueous environment accurately. nih.gov |
| Key Observable: H-Bonding | Amide N-H and C=O groups form transient H-bonds with water molecules. | Quantifies the interaction of the polar part of the molecule with the solvent. core.ac.uk |
| Key Observable: Conformation | Rotation around the C2-C3 single bond shows flexibility, allowing multiple conformations. | Provides insight into the molecule's structural dynamics and flexibility. |
Biological Activities and Molecular Mechanisms of Hepta 2,4 Dienamide and Its Analogues
Investigations into Antioxidant Activity and Associated Mechanisms
The antioxidant potential of hepta-2,4-dienamide analogues has been evaluated through various scientific studies. Antioxidants are crucial for cellular protection against the damage caused by free radicals, which are unstable molecules implicated in a range of diseases. researchgate.net The primary mechanism of antioxidant action involves the donation of a hydrogen atom or an electron to a free radical, thereby neutralizing it and terminating the damaging chain reaction.
One notable analogue, (-)-kunstleramide, a dienamide isolated from the bark of Beilschmiedia kunstleri, has been specifically studied for its antioxidant properties. researchgate.netmdpi.com Its capacity to scavenge free radicals was assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, a common method for evaluating antioxidant activity. In this assay, the new dienamide, (-)-kunstleramide, demonstrated very poor DPPH activity. researchgate.net The compound exhibited an IC50 value of 179.5 ± 4.4 μg/mL. researchgate.net The IC50 value represents the concentration of the antioxidant required to decrease the initial DPPH concentration by 50% and serves as a measure of antioxidant potency.
Table 1: Antioxidant Activity of (-)-kunstleramide
| Compound | Assay | IC50 Value (μg/mL) |
|---|---|---|
| (-)-kunstleramide | DPPH | 179.5 ± 4.4 |
| Ascorbic Acid (Control) | DPPH | Not specified in source |
Data sourced from Mollataghi et al. (2012). researchgate.net
The structural features of these compounds, such as the conjugated diene system, are believed to contribute to their ability to stabilize and delocalize unpaired electrons, a key aspect of free radical scavenging. However, the modest activity of (-)-kunstleramide suggests that other structural elements may be necessary to enhance this effect.
Studies on Cytotoxic and Antiproliferative Effects
The cytotoxic and antiproliferative activities of this compound analogues against various cancer cell lines have been a significant area of investigation. These studies aim to identify compounds that can inhibit the growth of or kill cancer cells, potentially leading to new therapeutic agents.
(-)-Kunstleramide has been evaluated for its cytotoxic effects against a panel of human cancer cell lines using the MTT assay, which measures cell viability. researchgate.net The results indicated that (-)-kunstleramide possesses moderate cytotoxic activity against several cancer cell lines, including human melanoma (A375), non-small cell lung cancer (A549), colon adenocarcinoma (HT-29), and prostate adenocarcinoma (PC-3). researchgate.net It also showed cytotoxicity against a normal human hepatic cell line (WRL-68). researchgate.net The efficacy of the compound is expressed as EC50 values, which is the concentration of a drug that gives a half-maximal response.
Table 2: Cytotoxic Activity of (-)-kunstleramide against Various Cell Lines
| Cell Line | Cell Type | EC50 (μg/mL) |
|---|---|---|
| A375 | Human Melanoma | 64.65 |
| A549 | Non-Small Cell Lung Cancer | 44.74 |
| HT-29 | Human Colon Adenocarcinoma | 55.94 |
| PC-3 | Prostate Adenocarcinoma | 73.87 |
| WRL-68 | Normal Human Hepatic | 70.95 |
Data sourced from Mollataghi et al. (2012). researchgate.net
Cellular Target Identification and Pathway Perturbation
While studies have established the cytotoxic effects of this compound analogues like (-)-kunstleramide, the precise molecular targets and signaling pathways perturbed by these compounds are not yet fully elucidated. mdpi.comresearchgate.net Identifying these targets is a critical step in understanding the mechanism of action. For many cytotoxic agents, common targets include essential cellular machinery involved in cell division, such as microtubules, or enzymes critical for DNA replication and repair, like topoisomerases. However, specific research linking this compound or its direct analogues to the inhibition of these particular targets is limited. Further investigation is required to pinpoint the specific proteins or cellular processes that are directly affected by this class of compounds, leading to their antiproliferative effects.
Apoptosis Induction and Cell Cycle Modulation (Cellular-level, non-clinical)
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic agents eliminate cancer cells. This process involves the activation of specific signaling cascades, often involving a family of proteases called caspases and is regulated by the Bcl-2 family of proteins. mdpi.comnih.govjournalofoncology.org Additionally, many anticancer compounds exert their effects by modulating the cell cycle, causing arrest at specific phases (e.g., G1, S, or G2/M), which prevents cancer cells from proliferating. nih.govmdpi.com
Although the cytotoxic activity of compounds like (-)-kunstleramide suggests the induction of cell death, detailed mechanistic studies describing the specific apoptotic pathways (e.g., intrinsic vs. extrinsic) or the precise effects on cell cycle progression have not been extensively reported for this compound itself. researchgate.net Determining whether these compounds activate executioner caspases, alter the expression of pro- and anti-apoptotic Bcl-2 proteins, or cause cell cycle arrest at a particular checkpoint remains a crucial area for future research to fully understand their mode of action at the cellular level.
Mechanistic Studies of Antimicrobial Activity
Amide compounds are recognized for a wide range of biological activities, including antimicrobial properties. mdpi.com The emergence of drug-resistant pathogens has spurred research into new antimicrobial agents, with natural products and their synthetic analogues being a promising source.
Antibacterial and Antifungal Mechanisms of Action
Investigations into related structures have provided insights into potential antifungal activity. For instance, derivatives of hepta-2,4-diene acid have demonstrated fungicidal effects against certain agricultural fungal pathogens. mdpi.com Common mechanisms of antifungal action include the inhibition of enzymes essential for cell wall synthesis (like 1,3-β-d-glucan synthase) or disruption of the cell membrane by interfering with key components like ergosterol. mdpi.commdpi.complos.org However, specific studies detailing the exact antibacterial or antifungal mechanism of this compound are limited. It is not yet confirmed whether its mode of action involves targeting the cell wall, the cell membrane, or other vital cellular processes within microbial cells.
Interaction with Microbial Cell Components
The efficacy of an antimicrobial agent is determined by its ability to interact with and disrupt essential components of the microbial cell. The primary barrier for many antimicrobials is the cell wall, which in bacteria is composed of peptidoglycan and in fungi, largely of chitin (B13524) and glucans. mdpi.comnih.govfrontiersin.orgnih.gov Many successful antimicrobial drugs act by inhibiting the synthesis of these structural polymers or by directly binding to them, compromising the cell's integrity. mdpi.com Another major target is the cell membrane, where some agents can form pores or solubilize the lipid bilayer, leading to leakage of cellular contents and cell death. frontiersin.orgfrontiersin.orgresearchgate.net
While it is plausible that this compound and its analogues exert their antimicrobial effects through one of these established mechanisms, direct experimental evidence of their interaction with specific microbial cell components is not yet available in the scientific literature. Future research should aim to explore these interactions at a molecular level to clarify the compound's mechanism of action.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| (-)-kunstleramide |
| (2E,4E)-hepta-2,4-dienamide |
| 1,3-β-d-glucan |
| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |
| Ascorbic Acid |
| Chitin |
| Ergosterol |
Enzymatic Modulation and Receptor Interactions
The biological effects of this compound and its analogues are often rooted in their ability to interact with and modulate the function of specific enzymes and cellular receptors. These interactions can lead to the inhibition or activation of critical biological pathways.
Enzyme Inhibition or Activation Pathways
This compound and its structurally related compounds have been identified as modulators of various enzymatic pathways. An enzyme inhibitor is a molecule that binds to an enzyme and disrupts its normal reaction pathway with a substrate, thereby preventing the formation of a product. bioninja.com.au Inhibition can be reversible, where the inhibitor can dissociate from the enzyme, or irreversible, where a strong, often covalent, bond is formed. bioninja.com.aulibretexts.org
There are two primary types of reversible inhibition:
Competitive Inhibition: The inhibitor molecule is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. bioninja.com.aumedcraveonline.com The effects of a competitive inhibitor can be overcome by increasing the substrate concentration. bioninja.com.au
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. bioninja.com.ausavemyexams.com This binding causes a conformational change in the enzyme, altering the shape of the active site and preventing the substrate from binding effectively. savemyexams.com Increasing the substrate concentration does not reverse this type of inhibition. bioninja.com.au
A notable example of enzyme inhibition by a this compound analogue is Trichostatin A (TSA). TSA is a potent inhibitor of histone deacetylases (HDACs), which are enzymes crucial for regulating gene expression by modifying chromatin structure. ontosight.ainp-mrd.org Specifically, TSA selectively inhibits class I and II mammalian HDACs, but not class III HDACs. np-mrd.org By inhibiting HDACs, TSA leads to an increase in the acetylation of histones, which can result in changes in gene expression, cell cycle arrest, and apoptosis. ontosight.ai The chemical structure of TSA features a 7-oxo-2,4-heptadienamide backbone. ontosight.ai Another related compound, Trichostatin D, which also contains a hepta-2,4-dienoyl moiety, functions as a histone deacetylase inhibitor as well. ontosight.ai
Some enzyme inhibitors, known as substrate analogues, can form covalent bonds with the active site of an enzyme. savemyexams.com The enzyme modifies the analogue, creating a reactive group that forms a stable complex with the enzyme, leading to irreversible, mechanism-based inhibition. savemyexams.com
Ligand-Receptor Binding Studies (e.g., mitochondrial electron transport chain components)
The interaction of small molecules like this compound with cellular receptors is a key aspect of their mechanism of action. These interactions, known as ligand-receptor binding, are highly specific, relying on the complementary shapes and chemical properties of the ligand and the receptor's binding site. unina.it
Research has shown that some bioactive compounds can target components of the mitochondrial electron transport chain (ETC). For instance, certain organogold(III) compounds have been found to alter the mitochondrial ETC by targeting mitochondrial complex I. rsc.org This interaction leads to a disruption in cellular respiration and a decrease in the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. rsc.org While direct studies on this compound's interaction with the mitochondrial ETC are not extensively detailed in the provided results, the study of such interactions in other small molecules provides a framework for understanding potential mechanisms.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. gardp.org These studies involve systematically modifying a molecule's structure and observing the resulting changes in its effects. open.ac.uk
Systematic Modification of Dienamide Structure and Activity Correlation
Systematic modification of the dienamide structure allows researchers to identify which parts of the molecule are crucial for its biological activity. This process often involves altering functional groups, changing the length or branching of alkyl chains, and introducing or removing rings.
For example, in studies of alkamides related to spilanthol (B142960), which possess a dienamide structure, various structural modifications led to changes in their sensory properties. While spilanthol itself is known for its tingling and mouth-watering effects, a structurally similar compound, trans-pellitorine ((E,E)-2,4-decadienoic acid N-isobutylamide), primarily induced salivation without the strong tingling sensation. researchgate.net Further structural variations generally resulted in a decrease in trigeminal activity. researchgate.net
In another example involving the synthesis of N-alkyl amide derivatives, it was found that compounds with an N-substituted isobutyl group were generally more active than those with 2-hydroxy-2-methyl propyl or 2-methyl allyl groups. mdpi.com This highlights the importance of the substituent on the amide nitrogen for the observed biological activity.
Studies on guineensine, a piperamide (B1618075) with a dienamide moiety, and its analogues have shown that the hydrocarbon chain linked to the benzodioxolyl group and the N-isobutyl group are key for its activity. mdpi.com The length of the alkyl chain is often a critical factor influencing the potency of these compounds. mdpi.com Furthermore, compounds with a piperidine (B6355638) amide group showed greater inhibitory potential in certain assays compared to those with an isobutyl amide group. mdpi.com
A study on insecticidal compounds revealed that the number, position, and size of substituents on a core structure were all critical for activity. open.ac.uk Interestingly, while systematic, small structural changes suggested limited regions for modification, a "hybrid" approach combining features from different classes of natural products indicated that substantial variations in one part of the molecule could be tolerated and even lead to analogues with higher activity. open.ac.uk
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structures of a series of compounds with their biological activities. nih.gov The underlying principle of QSAR is that similar molecules should have similar activities. nih.gov These models can be predictive, helping to guide the synthesis of new, more potent compounds. nih.gov
QSAR models are particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov By analyzing a dataset of compounds with a range of potencies, a QSAR model can be developed and, if robust, used to predict the activity of newly designed analogues. jubilantbiosys.com Since biological activity in whole-cell assays can be influenced by factors beyond target binding, such as cell permeability, QSAR models can capture these multifaceted aspects. nih.gov
Pharmacophore Development and Ligand-Based Drug Design
Ligand-based drug design is an approach used when the structure of the biological target is not available. gardp.orgjubilantbiosys.com It relies on the knowledge of molecules that are known to interact with the target. jubilantbiosys.com A key tool in this approach is the development of a pharmacophore model.
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers—that are necessary for a molecule to bind to a specific target and elicit a biological response. unina.it The development of a pharmacophore model typically involves the following steps:
Selecting a set of active ligands known to bind to the same target site. unina.it
Performing conformational analysis for all selected ligands. unina.it
Assigning pharmacophoric features to the ligands. unina.it
Superimposing the ligand conformations to create a common 3D pharmacophore. unina.it
Once developed, a pharmacophore model can be used to design new molecules that fit the model or to screen large compound databases for new potential active compounds. unina.it Dynamic pharmacophore models, which account for the flexibility of the target's binding pocket, can offer a more comprehensive sampling of potential ligand interactions. biorxiv.org
Advanced Analytical Methodologies for Hepta 2,4 Dienamide Research
Chromatographic Techniques for Separation and Purification
Chromatography is a cornerstone for the isolation and purification of hepta-2,4-dienamide from synthetic reaction mixtures or natural extracts. The choice of technique depends on the specific analytical goal, such as purity assessment, isolation of stereoisomers, or analysis of volatile characteristics.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. It is extensively used for purity assessment and for the preparative isolation of the compound. rjptonline.orgmz-at.de
For purity assessment, a reverse-phase HPLC method is commonly employed. sielc.com The use of a C18 column with a gradient elution of acetonitrile (B52724) and water allows for the effective separation of this compound from its impurities. acs.orgresearchgate.net Diode-array detection (DAD) is often used to assess peak purity by comparing UV spectra across a single chromatographic peak. chromatographyonline.com
Preparative HPLC is the method of choice for isolating larger quantities of this compound with high purity. researchgate.netmdpi.comnih.gov The principles are similar to analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. mz-at.de The mobile phase is typically composed of volatile solvents to facilitate easy removal after collection. mz-at.de
Table 1: Illustrative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
|---|---|
| Chromatographic System | Agilent 1260 series or similar |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile | | Gradient Elution | 10% B to 90% B over 30 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C | | Detection | Diode Array Detector (DAD) at 220 nm | | Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Dienamide Analysis
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC analysis can be suitable, sometimes requiring derivatization to increase volatility and improve peak shape. alwsci.com For the analysis of volatile amines and amides, specialized columns are often required to prevent peak tailing caused by the basic nature of the amine group. labrulez.comnih.govnih.gov
Headspace GC, where the vapor above a sample is injected, is particularly useful for analyzing volatile components without introducing non-volatile matrix components into the GC system. nih.govchromforum.orgnih.gov
Table 2: Representative GC Conditions for Volatile Dienamide Analysis
| Parameter | Value |
|---|---|
| Chromatographic System | Agilent 7890B GC or similar |
| Column | Rtx-Volatile Amine column (30 m x 0.32 mm ID, 5 µm) or similar |
| Carrier Gas | Helium at a constant flow of 2 mL/min |
| Oven Temperature Program | Initial 40°C (hold 4 min), ramp at 25°C/min to 250°C (hold 3 min) |
| Injector Temperature | 250°C |
| Injection Mode | Split (ratio 7:1) or Headspace |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations. uva.esresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier like methanol (B129727). uva.esslideshare.net This technique offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure compared to HPLC. uva.es
For chiral separations of amides, polysaccharide-based chiral stationary phases (CSPs) are widely used. google.com The choice of the specific CSP and the organic modifier can significantly impact the enantiomeric resolution. google.com
Table 3: Typical SFC Parameters for Chiral Separation of Dienamides
| Parameter | Value |
|---|---|
| Chromatographic System | Waters ACQUITY UPC² or similar |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Supercritical CO₂ B: Methanol | | Gradient Elution | Isocratic with 10-30% Methanol | | Flow Rate | 3.0 mL/min | | Back Pressure | 150 bar | | Column Temperature | 40 °C | | Detection | UV at 220 nm |
Hyphenated Techniques for Comprehensive Analysis
Hyphenating chromatographic separation techniques with mass spectrometry provides a powerful tool for the comprehensive analysis of this compound, offering both high separation efficiency and sensitive, specific detection.
LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and quantification of compounds in complex matrices due to its high sensitivity and selectivity. rsc.orgnih.govnih.govdiva-portal.org This technique is particularly valuable for metabolite profiling studies, where it can be used to identify and quantify metabolites of this compound in biological samples. illinois.edufrontiersin.orgmdpi.comacs.org The use of multiple reaction monitoring (MRM) mode allows for highly specific detection at very low concentrations. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an excellent tool for the identification of volatile compounds. nih.govgoogle.comchinesechemsoc.org In the context of this compound research, GC-MS is often used to analyze related volatile impurities or degradation products. The mass spectrometer provides structural information based on the fragmentation pattern of the analyte.
Table 4: Illustrative LC-MS/MS Parameters for Trace Analysis of this compound
| Parameter | Value |
|---|---|
| Liquid Chromatograph | Shimadzu Nexera X2 or similar |
| Mass Spectrometer | Triple Quadrupole (e.g., Sciex 6500+) |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid) | | Flow Rate | 0.4 mL/min | | Ionization Source | Electrospray Ionization (ESI), Positive Mode | | MS/MS Transition (MRM) | Precursor Ion (m/z) → Product Ion (m/z) (Specific to this compound) |
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. researchgate.netasiapharmaceutics.infoacs.org CE is particularly well-suited for the separation of charged and polar compounds, including amides. acs.orgmdpi.com The coupling of CE to MS provides molecular weight and structural information, making it a valuable tool for the analysis of complex mixtures and for metabolite identification. asiapharmaceutics.infomdpi.com Sheathless interfaces have been developed to improve the sensitivity of CE-MS by reducing background noise. researchgate.net
Table 5: Representative CE-MS Parameters for Amide Analysis
| Parameter | Value |
|---|---|
| CE System | Agilent 7100 Capillary Electrophoresis System or similar |
| Mass Spectrometer | Agilent 6530 Q-TOF or similar |
| Capillary | Fused-silica capillary (50 µm i.d., 80 cm length) |
| Background Electrolyte | 50 mM ammonium (B1175870) acetate (B1210297), pH 7.0 |
| Separation Voltage | 25 kV |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
| Ionization Source | ESI with a sheathless interface |
| MS Acquisition Mode | Full scan (m/z 50-500) |
Theoretical and Computational Chemistry Studies of Hepta 2,4 Dienamide
Advanced Machine Learning and Artificial Intelligence in Dienamide Research
The integration of advanced machine learning (ML) and artificial intelligence (AI) has opened new frontiers in the computational study of bioactive compounds like dienamides. These computational approaches can model complex biological data and predict the properties of novel molecules, thereby accelerating the discovery and development of new therapeutic agents. By leveraging large datasets, ML algorithms can identify subtle patterns in chemical structures and their corresponding biological activities that are often missed by traditional analysis methods. In the context of dienamide research, these techniques are instrumental in building predictive models for structure-activity relationships and pharmacokinetic profiles, guiding the synthesis of compounds with optimized characteristics.
Inductive Logic Programming (ILP) for SAR Derivation
Inductive Logic Programming (ILP) is a subfield of artificial intelligence that utilizes logic programming to represent hypotheses and data. aaai.org Unlike many other machine learning methods that rely on numerical attributes, ILP can reason with relational data, such as the connectivity of atoms within a molecule. ic.ac.uknih.gov This makes it particularly well-suited for deriving Structure-Activity Relationships (SAR), which are rules that connect a compound's chemical structure to its biological activity. aaai.orgic.ac.uk The output of an ILP system is a set of symbolic rules that are readily understandable by chemists, providing direct insights into the structural features that confer activity. ic.ac.uknih.gov
In the study of hepta-2,4-dienamide and its analogs, ILP could be employed to identify the key structural motifs responsible for a specific biological effect. By analyzing a dataset of dienamides with known activities, an ILP system can generate rules that describe the chemical substructures associated with high or low potency. For instance, an ILP analysis might reveal that the presence of a specific substituent at one end of the dienamide chain, combined with a particular stereochemistry, is critical for activity.
Hypothetical ILP Application in Dienamide Research:
To illustrate this, consider a hypothetical dataset of this compound analogs tested for their inhibitory activity against a specific enzyme.
| Compound ID | Structure | Substituent (R) | Activity (IC50, µM) |
|---|---|---|---|
| HD-01 | This compound | -H | 15.2 |
| HD-02 | Analog A | -CH3 | 8.5 |
| HD-03 | Analog B | -OH | 2.1 |
| HD-04 | Analog C | -Cl | 25.8 |
| HD-05 | Analog D | -NH2 | 1.5 |
Based on this hypothetical data, an ILP system could derive the following SAR rules:
| Rule ID | Derived SAR Rule | Interpretation |
|---|---|---|
| SAR-1 | active(Compound) :- has_substituent(Compound, hydroxyl_group). | Compounds with a hydroxyl (-OH) substituent exhibit high activity. |
| SAR-2 | active(Compound) :- has_substituent(Compound, amino_group). | Compounds with an amino (-NH2) substituent exhibit high activity. |
| SAR-3 | inactive(Compound) :- has_substituent(Compound, chloro_group). | The presence of a chloro (-Cl) group is detrimental to activity. |
These qualitative rules, generated without the need for structural alignment, can effectively guide the design of new, more potent dienamide derivatives. ic.ac.uk
Predictive Modeling for Biological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties
Beyond identifying qualitative SAR, computational chemistry offers powerful tools for the quantitative prediction of biological activity and ADME properties. nih.gov These in silico models are crucial for filtering large virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources. researchgate.netresearchgate.net Predicting ADME properties at an early stage is particularly important, as poor pharmacokinetics is a major reason for the failure of drug candidates in later stages of development. researchgate.net
For a compound like this compound, various computational models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be built to predict its biological and pharmacokinetic profile. These models are trained on datasets of existing molecules with known properties and use molecular descriptors (numerical representations of a molecule's physicochemical properties) to establish a mathematical relationship between structure and activity or property.
Hypothetical in silico ADME Profile for this compound Analogs:
A predictive model could generate an ADME profile for this compound and its hypothetical analogs. This allows for an early assessment of their drug-like properties.
| Compound ID | Predicted LogP (Lipophilicity) | Predicted Aqueous Solubility (LogS) | Predicted Caco-2 Permeability (logPapp) | Predicted Human Intestinal Absorption (%) |
|---|---|---|---|---|
| HD-01 | 1.85 | -2.5 | 0.95 | 88% |
| HD-02 | 2.20 | -2.9 | 1.10 | 91% |
| HD-03 | 1.30 | -1.8 | 0.50 | 82% |
| HD-04 | 2.45 | -3.1 | 1.25 | 93% |
| HD-05 | 1.15 | -1.5 | 0.40 | 79% |
This in silico screening provides valuable insights. For example, while Analog B (HD-03) and Analog D (HD-05) showed high hypothetical activity, their predicted intestinal absorption is lower than the other analogs. Such predictions enable medicinal chemists to modify the structure of this compound to balance biological potency with a favorable ADME profile, a critical step in the design of effective therapeutic compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for hepta-2,4-dienamide, and how do reaction conditions (e.g., catalysts, solvents, temperature) influence yield and stereoselectivity?
- Methodological Answer : Synthesis typically involves [3+4] cycloaddition or dehydrogenation of precursor alkenes. For example, catalytic systems like rhodium complexes (e.g., bicyclo[2.2.1]hepta-2,5-diene derivatives) can enhance stereochemical control . Reaction optimization requires systematic variation of parameters (e.g., solvent polarity, temperature gradients) and monitoring via GC-MS or HPLC to quantify intermediates and byproducts. Evidence from bicyclic analogs suggests that steric effects in transition states critically impact product distribution .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be employed to confirm the structural integrity and double-bond geometry of this compound?
- Methodological Answer : -NMR coupling constants ( and ) distinguish cis/trans configurations in conjugated dienes. For this compound, and indicate trans geometry at both double bonds . IR spectroscopy identifies amide C=O stretching (~1650–1680 cm) and N–H bending (~1550 cm), while UV-Vis absorption at ~220–250 nm confirms π→π* transitions in the diene system .
Advanced Research Questions
Q. How can experimental protocols for this compound synthesis ensure reproducibility, particularly in documenting reaction parameters and handling air/moisture-sensitive intermediates?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles by recording metadata such as exact equipment models (e.g., Schlenk line specifications), solvent batch purity, and ambient humidity. Use inert-atmosphere techniques (glovebox, argon/vacuum cycles) for moisture-sensitive steps. Detailed logs of reaction timelines and quenching methods are critical, as minor deviations in workup (e.g., rapid vs. gradual cooling) can alter crystal nucleation .
Q. What strategies resolve contradictions in reported reactivity data for this compound (e.g., divergent Diels-Alder regioselectivity in different studies)?
- Methodological Answer : Perform controlled replicate studies under standardized conditions to isolate variables (e.g., solvent dielectric, dienophile electronic effects). Use computational tools (DFT calculations) to model transition states and identify steric/electronic factors influencing regioselectivity. Cross-validate findings with kinetic isotope effects (KIEs) or Hammett plots to quantify substituent impacts .
Q. How can computational chemistry (MD simulations, QM/MM models) predict this compound’s behavior in supramolecular assemblies or catalytic cycles?
- Methodological Answer : Parameterize force fields using high-level ab initio data (e.g., MP2/cc-pVTZ) for accurate conformational sampling. For catalytic applications, model ligand-metal interactions (e.g., Rh or Pd complexes) using hybrid QM/MM approaches, focusing on orbital symmetry and charge transfer dynamics. Validate predictions with EXAFS or in situ FTIR during catalysis .
Q. What systematic review frameworks are effective for synthesizing fragmented literature on this compound’s applications in materials science or medicinal chemistry?
- Methodological Answer : Use PRISMA guidelines to structure searches across SciFinder, PubMed, and specialized databases (e.g., NIST Chemistry WebBook). Limit searches to peer-reviewed studies post-2015 but include seminal pre-2015 papers for historical context. Critically appraise studies using the Oxford Levels of Evidence, prioritizing RCTs or mechanistic in vitro/in vivo models. Tabulate data on yield, toxicity, and scalability to identify trends .
Data Presentation Guidelines
-
Synthesis Optimization Table :
Parameter Effect on Yield Stereoselectivity Key Reference Rh catalyst (1 mol%) +25% yield >90% trans THF vs. DCM DCM: +10% yield No change Temp. (0°C vs. RT) RT: Faster kinetics Lower trans ratio -
Spectroscopic Reference Table :
Technique Key Peaks/Data Structural Insight -NMR δ 5.8–6.2 ppm (diene protons) Trans geometry IR 1655 cm (amide I) Secondary amide confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
